molecular formula C18H13ClF6N2O2S B2872451 ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-enoate CAS No. 338966-72-6

ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-enoate

Cat. No. B2872451
CAS RN: 338966-72-6
M. Wt: 470.81
InChI Key: YCXUTBXRLVAPLC-ZROIWOOFSA-N
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Description

Ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-enoate is a useful research compound. Its molecular formula is C18H13ClF6N2O2S and its molecular weight is 470.81. The purity is usually 95%.
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Scientific Research Applications

Chemical Interactions and Molecular Structures

N⋯π and O⋯π Interactions : Research highlights the crystal packing of similar ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, showing rare N⋯π interaction, C–H⋯N, and C–H⋯O hydrogen bonds forming complex structures. These interactions are crucial for understanding molecular assembly and reactivity (Zhang, Wu, & Zhang, 2011).

C⋯π Interaction of Non-hydrogen Bond Type : Another study found an unusual C⋯π interaction in a similar molecule, showcasing the role of electrostatic interactions in molecular structure and stability. This finding contributes to our understanding of non-covalent interactions in chemical systems (Zhang, Tong, Wu, & Zhang, 2012).

Synthetic Applications

Stannyl Radical-Mediated Cleavage : The molecule's derivatives have been used to explore stannyl radical-mediated cleavage of pi-deficient heterocyclic sulfones, leading to new methods for synthesizing α-fluoro esters. This research provides valuable insights into mild methodologies for removing the synthetically useful sulfone moiety (Wnuk, Ríos, Khan, & Hsu, 2000).

Conversion of 2-Sulfinylated 2-Alkenoate Esters : Another application involves the conversion of similar compounds to (2E,4E)-2,4-alkadienoate esters by pyrolysis, illustrating the versatility of these molecules in organic synthesis and their potential for creating complex molecular architectures (Tanikaga, Nozaki, Nishida, & Kaji, 1984).

properties

IUPAC Name

ethyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(trifluoromethyl)anilino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF6N2O2S/c1-2-29-16(28)14(9-26-13-6-4-3-5-11(13)18(23,24)25)30-15-12(19)7-10(8-27-15)17(20,21)22/h3-9,26H,2H2,1H3/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXUTBXRLVAPLC-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1C(F)(F)F)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=CC=C1C(F)(F)F)/SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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